4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol
Description
4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol is a phenolic derivative characterized by a methoxyphenol core substituted with a hexyl-functionalized 1,3-dioxolane ring.
Structure
3D Structure
Properties
CAS No. |
917603-56-6 |
|---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
4-(4-hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C16H24O4/c1-3-4-5-6-7-13-11-19-16(20-13)12-8-9-14(17)15(10-12)18-2/h8-10,13,16-17H,3-7,11H2,1-2H3 |
InChI Key |
LYFLDLJGIKNPLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1COC(O1)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Attachment of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions, where a hexyl halide reacts with a phenol derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the dioxolane ring and hexyl chain contribute to the compound’s overall stability and reactivity. These interactions can modulate various biological processes, including enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- Hexyl vs. Methyl/Dimethyl Substituents : The hexyl chain in the target compound significantly increases hydrophobicity compared to methyl or dimethyl analogs (e.g., CAS 63253-24-7). This enhances membrane permeability but reduces aqueous solubility .
- Dioxolane vs. Propenyl/Chloropropyl Groups: Compounds like 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol exhibit antioxidant activity due to conjugated double bonds and hydroxyl groups, whereas chlorinated derivatives (e.g., 4-(2-chloropropyl)-2-methoxyphenol) show stronger antimicrobial effects .
Physicochemical Properties
- Solubility: The hexyl chain reduces water solubility compared to smaller analogs (e.g., 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane). This aligns with trends observed in lipophilic phenolic derivatives .
- Thermal Stability : Dioxolane rings generally enhance stability, as seen in vanillin acetals (e.g., vanillin PG acetal), which are used in flavoring due to their resistance to degradation .
Biological Activity
4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol is a compound that has garnered attention due to its potential biological activities, particularly in antioxidant and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant studies, and potential applications in various fields.
- Molecular Formula : C12H16O4
- Molecular Weight : 224.2530 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound can be categorized primarily into antioxidant and antimicrobial activities.
Antioxidant Activity
Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage. The antioxidant activity of this compound has been evaluated using various assays.
Table 1: Antioxidant Activity Assay Results
| Extract Type | IC50 Value (μg/mL) |
|---|---|
| Methanol | 37.61 ± 1.37 |
| Chloroform | 40.82 ± 3.60 |
| Hexane | 45.20 ± 2.54 |
The methanol extract exhibited the highest antioxidant capacity, suggesting that the compound may effectively scavenge free radicals and protect against oxidative damage .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, with particular focus on its antifungal activity.
Table 2: Antifungal Activity Against Pathogenic Fungi
| Pathogen | Inhibition (%) |
|---|---|
| Fusarium oxysporum | High |
| Rosellinia necatrix | High |
| Cladosporium xanthochromaticum | Moderate |
| Sclerotinia sclerotiorum | Moderate |
The compound demonstrated significant inhibition against several fungal pathogens, indicating its potential as a natural antifungal agent .
The mechanisms through which this compound exerts its biological effects include:
- Free Radical Scavenging : The structure of the compound allows it to donate electrons to free radicals, thus neutralizing them.
- Cell Membrane Disruption : The hydrophobic nature of the hexyl group may facilitate interaction with fungal cell membranes, leading to increased permeability and cell death.
Case Studies
Recent studies have highlighted the efficacy of this compound in various applications:
- Study on Antifungal Properties : A study conducted on the antifungal efficacy of various extracts containing this compound showed that it could effectively inhibit growth in resistant strains of fungi, making it a candidate for further development in agricultural applications .
- Research on Antioxidant Effects : Another research effort focused on the antioxidant properties indicated that the compound could be utilized in formulations aimed at reducing oxidative stress in human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
